O-Methyl Meloxicam-d3

説明

BenchChem offers high-quality O-Methyl Meloxicam-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Methyl Meloxicam-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

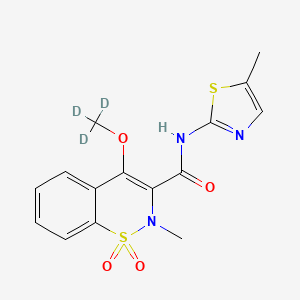

分子式 |

C15H15N3O4S2 |

|---|---|

分子量 |

368.5 g/mol |

IUPAC名 |

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1λ6,2-benzothiazine-3-carboxamide |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |

InChIキー |

RTUDJLQLPHEBEE-HPRDVNIFSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=NC=C(S3)C |

正規SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |

製品の起源 |

United States |

An In-Depth Technical Guide to O-Methyl Meloxicam-d3: Chemical Properties and Structure for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Methyl Meloxicam-d3, a deuterated analog of a potential metabolite of the non-steroidal anti-inflammatory drug (NSAID), Meloxicam. While its direct application in bioanalytical assays is not extensively documented in peer-reviewed literature, this guide will delve into its core chemical properties, predicted structure, and the scientific rationale for its potential use as an internal standard in pharmacokinetic and drug metabolism studies. By examining the well-established use of its structural analog, Meloxicam-d3, we will provide expert insights into the theoretical advantages and practical considerations for employing O-Methyl Meloxicam-d3 in advanced analytical workflows.

Introduction: The Role of Stable Isotope Labeled Internal Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest levels of accuracy and precision.[1][2] These compounds, in which one or more atoms have been replaced with a heavier, stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte of interest. This near-perfect analogy ensures that the SIL internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement, and variability in extraction recovery. Consequently, the SIL internal standard provides a reliable reference for correcting these potential sources of error, leading to robust and reproducible quantification.[3]

Meloxicam, a widely prescribed NSAID, undergoes extensive metabolism in the body, primarily through oxidation of the 5-methyl group on the thiazolyl ring, a process catalyzed mainly by the cytochrome P450 enzyme CYP2C9.[4][5] While O-methylation is not a primary metabolic pathway for Meloxicam, the O-methylated form represents a potential metabolite or a useful chemical derivative for analytical purposes. The addition of a stable isotopic label, in this case, three deuterium atoms (d3), to the O-methyl group results in O-Methyl Meloxicam-d3, a compound designed for use as an internal standard.

Chemical Properties and Structure of O-Methyl Meloxicam-d3

Based on available data from chemical suppliers and general chemical principles, the fundamental properties of O-Methyl Meloxicam-d3 are summarized below.

Identification and Core Properties

| Property | Value | Source |

| Chemical Name | 4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide-d3 1,1-dioxide (Predicted) | Inferred |

| CAS Number | 1794737-37-3 | [6] |

| Molecular Formula | C₁₅H₁₂D₃N₃O₄S₂ | [6] |

| Molecular Weight | 368.45 g/mol | [6] |

| Appearance | Likely a solid | Inferred |

| Purity | Typically >98% for use as an analytical standard | General Knowledge |

Chemical Structure

Figure 1. Comparison of Meloxicam and the predicted structure of O-Methyl Meloxicam-d3.

Synthesis and Characterization

Predicted Synthesis Pathway

While a specific, published synthesis for O-Methyl Meloxicam-d3 is unavailable, a plausible synthetic route can be postulated based on the known synthesis of Meloxicam and general organic chemistry principles. The synthesis would likely involve the O-methylation of a suitable Meloxicam precursor or Meloxicam itself, followed by deuteration, or the use of a deuterated methylating agent.

A potential two-step process could be:

-

Synthesis of Meloxicam: Meloxicam is typically synthesized by the condensation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide with 2-amino-5-methylthiazole.

-

O-methylation with a Deuterated Reagent: The enolic hydroxyl group of Meloxicam can then be methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the presence of a suitable base.

Figure 2. Predicted O-methylation step for the synthesis of O-Methyl Meloxicam-d3.

Analytical Characterization

The identity and purity of O-Methyl Meloxicam-d3 would be confirmed using a suite of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of a signal for the O-methyl protons, while ²H NMR would confirm the presence of the CD₃ group. ¹³C NMR would also be used to confirm the carbon skeleton.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

Application in Bioanalytical Methods: A Theoretical Framework

The primary application of O-Methyl Meloxicam-d3 is as an internal standard in LC-MS/MS assays for the quantification of O-Methyl Meloxicam in biological matrices. Although O-Methyl Meloxicam is not a major metabolite of Meloxicam, its quantification might be relevant in specific drug-drug interaction studies or in the analysis of Meloxicam degradation products.

Rationale for Use as an Internal Standard

The key advantage of using O-Methyl Meloxicam-d3 as an internal standard for the analysis of non-deuterated O-Methyl Meloxicam is the near-identical physicochemical properties. This ensures that the internal standard and the analyte behave similarly during sample preparation and analysis, leading to accurate and precise quantification.

Hypothetical LC-MS/MS Method Development

Developing a quantitative bioanalytical method using O-Methyl Meloxicam-d3 would involve the following steps:

Figure 3. A typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.

Key Experimental Considerations:

-

Sample Preparation: The choice of extraction technique (protein precipitation, liquid-liquid extraction, or solid-phase extraction) would depend on the biological matrix and the desired level of sample cleanup.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for the analysis of Meloxicam and its analogs, providing good separation from endogenous matrix components.

-

Mass Spectrometric Detection: The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both O-Methyl Meloxicam and O-Methyl Meloxicam-d3 would need to be optimized.

Stability and Storage

As an analytical reference standard, the stability of O-Methyl Meloxicam-d3 is critical.

-

Solid Form: When stored in a cool, dry, and dark place, the solid material is expected to be stable for years.

-

In Solution: Stock solutions prepared in organic solvents like DMSO or methanol should be stored at -20°C or -80°C to minimize degradation. The stability of working solutions at room temperature should be evaluated during method validation.

Conclusion and Future Perspectives

O-Methyl Meloxicam-d3 is a valuable, albeit currently underutilized, tool for bioanalytical research. Its properties make it an ideal internal standard for the accurate and precise quantification of O-Methyl Meloxicam. While there is a lack of published applications for this specific molecule, the principles outlined in this guide, drawn from the extensive use of other deuterated internal standards like Meloxicam-d3, provide a solid foundation for its implementation in future pharmacokinetic and drug metabolism studies. As research into the minor metabolic pathways of Meloxicam and its potential drug interactions continues, the demand for high-quality analytical standards like O-Methyl Meloxicam-d3 is likely to increase.

References

- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?

-

Pharmaffiliates. (n.d.). O-Methyl Meloxicam-d3. Retrieved from [Link]

- Schmid, J., Busch, U., Heinzel, G., Bozler, G., Kaschke, S., & Kummer, M. (1995). Meloxicam: a new non-steroidal anti-inflammatory drug. Pharmacokinetics in healthy male volunteers. British Journal of Clinical Pharmacology, 39(3), 299–305.

- U.S. Food and Drug Administration. (2018).

- Whirl-Carrillo, M., Huddart, R., Gong, L., Sangkuhl, K., Thorn, C. F., Whaley, R., & Klein, T. E. (2021). An Evidence-Based Framework for Evaluating Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 109(1), 44-53.

- Yuan, J., Li, X., Yao, J., & Chen, B. (2021). Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma.

- Zhang, Y., Huo, M., Zhou, J., & Xie, S. (2010). PKSolver: An add-in program for pharmacokinetic and pharmacodynamic data analysis in Microsoft Excel. Computer Methods and Programs in Biomedicine, 99(3), 306–314.

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. researchgate.net [researchgate.net]

- 3. O-Methyl Meloxicam | CAS 1391051-96-9 | LGC Standards [lgcstandards.com]

- 4. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Meloxicam D3 (2-methyl D3) | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

O-Methyl Meloxicam-d3 CAS number and molecular weight

An In-Depth Technical Guide to O-Methyl Meloxicam-d3

Executive Summary

This technical guide provides a comprehensive overview of O-Methyl Meloxicam-d3, a stable isotope-labeled derivative of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The primary focus is on its critical role as an internal standard in advanced analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into its fundamental chemical properties, including its definitive CAS number and precise molecular weight, explore a plausible synthetic pathway, and provide a detailed, field-proven protocol for its application in quantitative bioanalysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and accurate tool for pharmacokinetic, metabolic, or residue analysis studies involving Meloxicam and its related compounds.

Core Compound Identification

Precise identification is the cornerstone of any analytical work. O-Methyl Meloxicam-d3 is distinguished by the following key identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 1794737-37-3 | [1][2] |

| Molecular Formula | C₁₅H₁₂D₃N₃O₄S₂ | [1][2] |

| Molecular Weight | 368.45 g/mol | [1][2] |

| IUPAC Name | 4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide | [2] |

| Common Synonyms | O-Methyl Meloxicam-d3 | [1] |

| Parent Compound | Meloxicam (CAS: 71125-38-7) | [1][3][4] |

The Scientific Rationale: Why Use a Stable Isotope-Labeled Internal Standard?

In quantitative mass spectrometry, the goal is to accurately determine the concentration of a target analyte in a complex matrix, such as plasma, oral fluid, or tissue.[5] The entire analytical process—from sample extraction to ionization in the mass spectrometer—is subject to variability that can compromise accuracy and precision.

An ideal internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control sample before processing. It experiences the same physical and chemical variations as the analyte. By measuring the ratio of the analyte's signal to the IS's signal, we can correct for these variations.

O-Methyl Meloxicam-d3 is an exemplary internal standard for the quantification of O-Methyl Meloxicam or Meloxicam itself for several key reasons:

-

Co-elution: It shares nearly identical physicochemical properties with the unlabeled analyte, ensuring they travel through the chromatography column and elute at almost the same time.[6]

-

Identical Extraction Recovery: During sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), any loss of the analyte is mirrored by a proportional loss of the IS.

-

Correction for Matrix Effects: In electrospray ionization (ESI), co-eluting compounds from the biological matrix can suppress or enhance the analyte's signal. Because the IS is chemically identical, it experiences the same matrix effects, allowing the ratio to remain constant and the quantification to be accurate.[7]

-

Mass Differentiation: The three deuterium atoms (d3) give O-Methyl Meloxicam-d3 a mass shift of +3 Daltons compared to its unlabeled counterpart. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous, interference-free detection of both the analyte and the internal standard.[8]

In essence, O-Methyl Meloxicam-d3 acts as a self-validating system within the experiment, ensuring that the final calculated concentration is a true and reliable measure of the analyte.[7][9]

Plausible Synthetic Pathway

While the precise proprietary synthesis method for O-Methyl Meloxicam-d3 is not publicly detailed, a logical pathway can be constructed based on the known synthesis of Meloxicam.[10][11] The key steps would involve the introduction of the deuterated methyl group at the O-position.

A plausible, high-level workflow is as follows:

-

Formation of the Benzothiazine Core: Synthesis of the key intermediate, 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, from precursors like benzisothiazolo-3(2H)-one-1,1-dioxide.[10]

-

Amide Coupling: The benzothiazine intermediate is then coupled with 2-amino-5-methylthiazole to form the core Meloxicam structure.[11][12]

-

Deuterated O-Methylation: The final and critical step is the methylation of the 4-hydroxy group. To create the desired labeled standard, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), would be used. This reaction selectively adds the -OCD₃ group, yielding the final product.

Caption: Plausible synthetic workflow for O-Methyl Meloxicam-d3.

Experimental Protocol: Quantification of Meloxicam in Oral Fluid

This section provides a detailed methodology for the use of O-Methyl Meloxicam-d3 as an internal standard in a typical LC-MS/MS workflow for quantifying Meloxicam. This protocol is adapted from established bioanalytical methods.[5]

Materials and Reagents

-

Analytes: Meloxicam analytical standard, O-Methyl Meloxicam-d3 (Internal Standard).

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water.

-

Additives: Formic Acid, Ammonium Acetate.

-

Equipment: Microcentrifuge, vortex mixer, analytical balance, LC-MS/MS system.

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Meloxicam and O-Methyl Meloxicam-d3 in methanol.

-

Perform serial dilutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples.

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution.

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of the oral fluid sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly. Causality: This ensures the IS is present before any extraction steps to account for variability.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 analytical column (e.g., Shim-Pack XR-ODS, 2.0 x 75 mm).[5]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 30% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.[5]

-

Injection Volume: 5 µL.[5]

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (Example):

-

Meloxicam: Q1: 352.0 -> Q3: 115.0[6]

-

O-Methyl Meloxicam-d3: Q1: 369.1 -> Q3: (A specific product ion would be determined via infusion to ensure specificity). Note: The precursor mass is calculated from the molecular weight of O-Methyl Meloxicam-d3.

-

-

-

Data Processing:

-

Integrate the peak areas for both the Meloxicam and O-Methyl Meloxicam-d3 MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentrations of the calibration standards.

-

Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Caption: Standard workflow for sample analysis using an internal standard.

References

-

Pharmaffiliates. Meloxicam-impurities. [Link]

-

Pharmaffiliates. CAS No : 1794737-37-3| Chemical Name : O-Methyl Meloxicam-d3. [Link]

-

WITEGA Laboratorien. Meloxicam-D3 - Traceable Reference Standard for Residue Analysis (CAS 942047-63-4). [Link]

-

Veeprho. Meloxicam-D3 | CAS 942047-63-4. [Link]

-

ResearchGate. An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry | Request PDF. [Link]

- Google Patents. CN102775401B - Synthesis method of meloxicam.

-

PubChem - NIH. Meloxicam | C14H13N3O4S2. [Link]

-

PMC. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples. [Link]

- Google Patents. CN102775401A - Synthesis method of meloxicam.

-

INIS-IAEA. An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. [Link]

-

ResearchGate. Estimation of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Meloxicam-d3 | CAS 942047-63-4 | LGC Standards [lgcstandards.com]

- 4. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Meloxicam-D3 - Traceable Reference Standard for Residue Analysis (CAS 942047-63-4) [witega.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. veeprho.com [veeprho.com]

- 10. Meloxicam synthesis - chemicalbook [chemicalbook.com]

- 11. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 12. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]

O-Methyl Meloxicam-d3: Technical Guide for Impurity Profiling & Bioanalysis

The following is an in-depth technical guide on O-Methyl Meloxicam-d3 , designed for researchers and analytical scientists involved in pharmaceutical impurity profiling and quantitative bioanalysis.

Executive Summary

O-Methyl Meloxicam-d3 (CAS: 1794737-37-3) is a stable isotope-labeled derivative of O-Methyl Meloxicam, a critical process-related impurity and metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1] It serves primarily as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Its specific utility lies in the precise quantification of Meloxicam Impurity C (European Pharmacopoeia designation for the O-methylated or N-methylated variants, often requiring specific structural elucidation). Unlike the parent drug Meloxicam-d3 (labeled on the N-methyl group), O-Methyl Meloxicam-d3 carries the deuterium label on the methoxy group at the 4-position of the benzothiazine ring, making it the exact isotopologue for correcting matrix effects and ionization variations during the analysis of the O-methyl impurity.

Chemical Identity & Structural Characterization[2][3]

The core distinction of this molecule is the methylation of the enolic oxygen at position 4, rather than the nitrogen atoms, labeled with three deuterium atoms.

Table 1: Chemical Specification

| Parameter | Technical Detail |

| Chemical Name | 4-(Methoxy-d3)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-benzothiazine-3-carboxamide |

| Common Name | O-Methyl Meloxicam-d3 |

| CAS Number | 1794737-37-3 |

| Parent Impurity CAS | 1391051-96-9 (Unlabeled O-Methyl Meloxicam) |

| Molecular Formula | C₁₅H₁₂D₃N₃O₄S₂ |

| Molecular Weight | 368.45 g/mol |

| Isotopic Purity | Typically ≥ 99% atom D |

| Appearance | Pale Yellow to Green Solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |

| SMILES | [2H]C([2H])([2H])OC1=C(C2=CC=CC=C2S(=O)(=O)N1C)C(=O)NC3=NC=C(C)S3 |

Synthesis & Reaction Mechanism[4][7][11]

The synthesis of O-Methyl Meloxicam-d3 requires regiospecific methylation of the Meloxicam precursor. Meloxicam exists in keto-enol tautomerism; the enolic hydroxyl group at C4 is the target for O-methylation.

Synthetic Route

The standard route involves the reaction of Meloxicam with Iodomethane-d3 (CD₃I) . A critical challenge in this synthesis is controlling Regioselectivity . Meloxicam has two nucleophilic sites susceptible to alkylation:

-

The Enolic Oxygen (C4-OH): Yields O-Methyl Meloxicam (Target).

-

The Amide Nitrogen: Yields N-Methyl Meloxicam (Impurity).

To favor O-methylation, "hard" electrophiles and specific bases (e.g., Silver Carbonate,

Synthesis Workflow Diagram

Figure 1: Synthetic pathway illustrating the competition between O- and N-methylation. Regiocontrol is achieved via catalyst selection.

Analytical Application: Impurity Profiling

In pharmaceutical quality control, distinguishing between O-methyl and N-methyl impurities is mandatory due to their differing toxicological profiles. O-Methyl Meloxicam-d3 is used as the Internal Standard to quantify the unlabeled O-Methyl Meloxicam impurity.

LC-MS/MS Methodology

Protocol Overview:

-

Sample Preparation: Dissolve drug substance (Meloxicam) in Methanol/Water. Spike with O-Methyl Meloxicam-d3 IS.[2]

-

Separation: Reverse-phase HPLC (C18 column) is required to resolve the O-methyl impurity from the parent Meloxicam and the N-methyl isomer.

-

Detection: Electrospray Ionization (ESI) in Positive Mode (+ve).

Mass Transitions (MRM)

The deuterium label provides a mass shift of +3 Da.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy |

| O-Methyl Meloxicam (Target) | 366.1 | 115.0 / 141.0 | 25-35 eV |

| O-Methyl Meloxicam-d3 (IS) | 369.1 | 115.0 / 144.0* | 25-35 eV |

*Note: Product ions may retain the d3 label depending on the fragmentation pathway. If the fragmentation loses the methyl group, the transition might be identical to the unlabeled form, causing interference. Therefore, a transition retaining the methoxy-d3 moiety is preferred.

Analytical Workflow Diagram

Figure 2: Workflow for the quantification of O-Methyl Meloxicam using the d3-labeled internal standard.

Physicochemical Characteristics & Stability[11][12]

Solubility Profile

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

-

Moderate Solubility: Methanol, Acetonitrile (ACN).

-

Low Solubility: Water, aqueous buffers (pH < 7).

-

Protocol Note: Stock solutions should be prepared in DMSO or Methanol at 1 mg/mL and stored at -20°C. Working solutions should be diluted in the mobile phase.

Isotopic Stability

The deuterium label on the methyl ether (

Storage & Handling

-

Temperature: Store at 2-8°C for solid; -20°C for solution.

-

Light Sensitivity: Protect from light (Meloxicam derivatives are photosensitive).

-

Hygroscopicity: Store in a desiccator.

References

-

Pharmaffiliates. (2024). O-Methyl Meloxicam-d3 (CAS 1794737-37-3) Technical Datasheet. Retrieved from

-

European Pharmacopoeia (Ph. Eur.). Meloxicam Monograph: Impurity Standards and Analysis. EDQM. Retrieved from

-

Barnette, D. A., et al. (2020).[3] "Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam."[3][4] Toxicology and Applied Pharmacology. DOI:

-

LGC Standards. Meloxicam-d3 Reference Standard Data. Retrieved from [5]

-

ChemicalBook. Meloxicam Synthesis and Impurity Profile. Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meloxicam-d3 | CAS 942047-63-4 | LGC Standards [lgcstandards.com]

Application Note: High-Precision Quantification of Meloxicam in Biological Matrices Using Isotope Dilution Mass Spectrometry with Meloxicam-d3

Executive Summary: Overcoming the Bioanalytical Challenge

Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that functions as a preferential cyclooxygenase-2 (COX-2) inhibitor, utilized in the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2][3][4] Accurate quantification of Meloxicam in biological matrices, such as human plasma, is paramount for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring. However, bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently hampered by a phenomenon known as the "matrix effect," where co-eluting endogenous components from the sample can unpredictably suppress or enhance the analyte's ionization, leading to inaccurate and unreliable results.[5][6][7][8]

This application note provides a comprehensive guide to the principles and practice of Isotope Dilution Mass Spectrometry (IDMS), the universally recognized "gold standard" for quantitative bioanalysis.[9][10][11] We present a detailed, validated protocol for the determination of Meloxicam in human plasma utilizing its stable isotope-labeled (SIL) internal standard, Meloxicam-d3. This method effectively nullifies matrix effects and corrects for variability in sample recovery, ensuring the highest level of accuracy, precision, and regulatory compliance.

The Foundational Principle: Isotope Dilution for Unimpeachable Accuracy

The power of IDMS lies in its elegant approach to correcting for analytical variability. The method involves adding a known quantity of a SIL internal standard (in this case, Meloxicam-d3) to each sample at the very beginning of the workflow.[12][13]

The Core Logic: Because the SIL internal standard is chemically and structurally identical to the analyte (Meloxicam), differing only in isotopic mass, it behaves as a perfect analytical surrogate.[11][14] Both the native analyte and the SIL internal standard experience the exact same physical losses during every step of sample processing (e.g., protein precipitation, liquid-liquid extraction) and encounter the same degree of ion suppression or enhancement within the mass spectrometer's ion source.[15]

Consequently, while the absolute signal intensity of both compounds may vary between samples, their ratio remains constant and directly proportional to the analyte's concentration. This ratiometric measurement is the cornerstone of IDMS, rendering the analysis robust against the most common sources of error in bioanalytical chemistry.

Caption: The principle of Isotope Dilution Mass Spectrometry.

The Internal Standard of Choice: Meloxicam-d3

The selection of a suitable internal standard is critical. Meloxicam-d3, where the three hydrogen atoms on the N-methyl group are replaced with deuterium, is the ideal choice for this application.[16]

-

Chemical Identity: It co-elutes almost perfectly with native Meloxicam, ensuring it is subjected to the same matrix effects at the same point in time. While a minor chromatographic shift (the "isotope effect") can sometimes be observed, it is typically negligible and does not impact quantification.[14][15]

-

Mass Differentiation: The +3 Dalton mass shift provides a clear distinction between the analyte and the internal standard in the mass spectrometer, with no risk of isotopic overlap or crosstalk.

-

Label Stability: The deuterium atoms are covalently bonded to a carbon atom and are not susceptible to back-exchange under standard extraction and chromatographic conditions, ensuring the integrity of the standard throughout the analysis.

-

Commercial Availability: High-purity, certified Meloxicam-d3 is readily available from reputable vendors, which is crucial as any unlabeled Meloxicam impurity in the standard can compromise the accuracy of the assay, particularly at the lower limit of quantification (LLOQ).[15][16]

Detailed Application Protocol: Quantification of Meloxicam in Human Plasma

This protocol is designed for robustness and high-throughput analysis, employing a simple protein precipitation method for sample cleanup.

Caption: High-level workflow for Meloxicam quantification.

Protocol 1: Preparation of Calibration Standards and Quality Controls

-

Primary Stock Solutions: Prepare 1.00 mg/mL stock solutions of Meloxicam and Meloxicam-d3 in methanol. Store at -20°C.

-

Working Standard Solutions:

-

Prepare a series of intermediate Meloxicam solutions by serially diluting the primary stock with 50:50 (v/v) methanol:water to create calibration curve (CC) spiking solutions.

-

Prepare a separate Meloxicam stock dilution for Quality Control (QC) spiking solutions.

-

Prepare a Meloxicam-d3 working internal standard (IS) solution at 500 ng/mL in methanol.

-

-

Preparation of CCs and QCs: Spike the appropriate amount of Meloxicam working standard solution into pooled, blank human plasma to achieve the final concentrations detailed in the table below.

| Standard Type | Concentration (ng/mL) | Purpose |

| Calibration Curve | ||

| CC-1 (LLOQ) | 1.0 | Defines the Lower Limit of Quantification |

| CC-2 | 2.5 | |

| CC-3 | 10 | |

| CC-4 | 50 | |

| CC-5 | 250 | |

| CC-6 | 750 | |

| CC-7 (ULOQ) | 1000 | Defines the Upper Limit of Quantification |

| Quality Control | ||

| QC-L (Low) | 3.0 | Assesses accuracy and precision near the LLOQ |

| QC-M (Medium) | 100 | Assesses accuracy and precision in the mid-range of the curve |

| QC-H (High) | 800 | Assesses accuracy and precision near the ULOQ |

Protocol 2: Sample Preparation via Protein Precipitation

This procedure is efficient and effectively removes the majority of plasma proteins.[17][18]

-

Aliquot Samples: Into labeled 1.5 mL microcentrifuge tubes, add 100 µL of study sample, calibration standard, or quality control sample.

-

Add Internal Standard: Add 20 µL of the 500 ng/mL Meloxicam-d3 working IS solution to every tube (except for "double blank" samples used to test for matrix interference). This results in a final IS concentration of 100 ng/mL in the precipitation step.

-

Vortex: Vortex all tubes for 10 seconds to ensure homogeneity.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube. The use of a cold solvent and a 3:1 solvent-to-plasma ratio ensures efficient protein precipitation.

-

Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into a 96-well plate or autosampler vials.

-

Inject: The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size | Provides good retention and peak shape for Meloxicam. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization in positive mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reverse-phase chromatography. |

| Gradient | 30% B to 95% B over 2.5 min, hold for 1 min, return to 30% B and equilibrate for 1.5 min | Allows for separation from early-eluting salts and late-eluting lipids, minimizing matrix effects. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | A small volume minimizes loading of matrix components onto the column. |

| MS System | ||

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Meloxicam readily forms [M+H]⁺ ions. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | ||

| Meloxicam (Analyte) | Q1: 352.1 m/z → Q3: 115.1 m/z (Quantifier) Q1: 352.1 m/z → Q3: 141.1 m/z (Qualifier) | Specific fragmentation pattern for Meloxicam. Using a qualifier ion adds confidence in identification. |

| Meloxicam-d3 (IS) | Q1: 355.1 m/z → Q3: 115.1 m/z | The deuterated methyl group is not part of this fragment, so the product ion is the same. |

| Dwell Time | 100 ms | Provides sufficient data points across the chromatographic peak for accurate integration. |

| Source Temperature | 550 °C | Optimizes desolvation of the ESI droplets. |

| IonSpray Voltage | 5500 V | Creates a stable electrospray. |

| Collision Energy (CE) | Optimized for specific instrument (typically 25-40 eV) | Energy required for optimal fragmentation of the precursor ion. |

| Declustering Potential (DP) | Optimized for specific instrument (typically 80-120 V) | Prevents ion clusters from entering the mass analyzer. |

Method Validation: Ensuring a Trustworthy and Self-Validating System

A quantitative bioanalytical method is only reliable if it has been thoroughly validated. All validation experiments should be performed according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[19][20][21][22]

| Validation Parameter | Purpose & Methodology | Acceptance Criteria (Typical) |

| Selectivity | Analyze at least six unique blank plasma lots to ensure no endogenous components interfere with the detection of Meloxicam or Meloxicam-d3. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Medium, and High concentrations in at least five replicates over three separate analytical runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Calibration Curve | Analyze a calibration curve with a blank and at least six non-zero standards in each validation run. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Matrix Effect | Compare the response of the analyte spiked into post-extraction blank plasma from six sources against its response in a neat solution. The IS-normalized matrix factor is calculated.[5][7] | The CV of the IS-normalized matrix factor across all lots should be ≤15%. |

| Recovery | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at three QC levels. | Recovery should be consistent and reproducible, though it does not need to be 100% as the IS corrects for variability. |

| Stability | Evaluate the stability of Meloxicam in plasma after multiple freeze-thaw cycles, at room temperature (bench-top), and during long-term storage at -80°C. | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion: The Gold Standard in Practice

The use of Isotope Dilution Mass Spectrometry with a stable isotope-labeled internal standard like Meloxicam-d3 is the definitive approach for the quantification of Meloxicam in complex biological matrices. This methodology systematically eliminates the analytical uncertainty caused by matrix effects and variable sample recovery. The protocol described herein is robust, sensitive, and specific, providing a framework that ensures data of the highest integrity, suitable for regulated pharmacokinetic, bioequivalence, and clinical studies. By adhering to these principles and validation standards, researchers and drug development professionals can generate defensible and accurate results with confidence.

References

-

Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

-

What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025, November 13). ResolveMass. [Link]

-

FDA issues final guidance on bioanalytical method validation. (2018, May 21). Generics and Biosimilars Initiative. [Link]

-

Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (2012, October 1). National Institutes of Health. [Link]

-

Pharmacology of Meloxicam (Mobic) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 13). YouTube. [Link]

-

Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009, October). PubMed. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

-

Determination of meloxicam in human plasma by ultra high performance liquid chromatography‐tandem mass spectrometry and its application in a pharmacokinetic study. (n.d.). ResearchGate. [Link]

-

Meloxicam. (n.d.). Wikipedia. [Link]

-

Review Article on Matrix Effect in Bioanalytical Method Development. (2018). International Journal of MediPharm Research. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). FDA. [Link]

-

Meloxicam: A reappraisal of pharmacokinetics, efficacy and safety. (2025, August 6). ResearchGate. [Link]

-

Meloxicam: Pharmacology and Role in the Management of Acute Pain. (2022, May 8). Anesthesia Key. [Link]

-

Determination of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry following transdermal administration. (2007, June 1). PubMed. [Link]

-

Determination of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry following transdermal administration | Request PDF. (2025, August 10). ResearchGate. [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]

-

Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies. (2005). PubMed. [Link]

-

Meloxicam. (n.d.). PubChem. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). National Institutes of Health. [Link]

-

Isotope dilution. (n.d.). Wikipedia. [Link]

-

Estimation of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). (2025, August 6). ResearchGate. [Link]

-

Isotope dilution. (2025, December 13). Britannica. [Link]

-

Isotope Dilution Mass Spectrometry. (2013, April 24). Royal Society of Chemistry. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005, January 30). PubMed. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6). Royal Society of Chemistry. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). Semantic Scholar. [Link]

-

Synthesis of deuterium-labelled meloxicam and piroxicam | Request PDF. (2025, October 23). ResearchGate. [Link]

-

Design, Synthesis, and Characterization of HBP-Vectorized Methotrexate Prodrug Molecule 1102–39: Evaluation of In Vitro Cytotoxicity Activity in Cell Culture Models, Preliminary In Vivo Safety and Efficacy Results in Rodents - PMC. (2024, October 2). National Institutes of Health. [Link]

-

Synthesis and characterization of meloxicam eutectics with mandelic acid and saccharin for enhanced solubility. (2020, July). PubMed. [Link]

-

A cost-effective and sensitive TLC-densitometric identification of meloxicam. (2020, April 29). De Gruyter. [Link]

-

New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC. (n.d.). National Institutes of Health. [Link]

-

Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. (2017, December 19). National Institutes of Health. [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC. (2023, June 15). National Institutes of Health. [Link]

Sources

- 1. Meloxicam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. osti.gov [osti.gov]

- 13. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. Meloxicam-D3 - Traceable Reference Standard for Residue Analysis (CAS 942047-63-4) [witega.de]

- 17. researchgate.net [researchgate.net]

- 18. Determination of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry following transdermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resolvemass.ca [resolvemass.ca]

- 20. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 21. fda.gov [fda.gov]

- 22. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

Development of analytical methods for meloxicam in plasma using O-Methyl Meloxicam-d3

Internal Standard Protocol: Utilization of O-Methyl Meloxicam-d3

Executive Summary

Objective: To establish a robust, validated bioanalytical method for the quantification of Meloxicam in human plasma. Scope: This protocol addresses the specific challenges of analyzing Meloxicam (a COX-2 inhibitor) using O-Methyl Meloxicam-d3 as the Internal Standard (IS). Significance: Meloxicam exhibits high protein binding (>99%) and pH-dependent solubility. While Meloxicam-d3 is the direct isotopologue, the use of O-Methyl Meloxicam-d3 (a deuterated structural analog) requires specific extraction strategies to ensure that the Internal Standard tracks the analyte through the extraction matrix despite physicochemical differences in pKa.

Scientific Rationale & Mechanistic Insight

The Analyte: Meloxicam

Meloxicam is an enolic acid NSAID.[1] Its critical physicochemical property is the enolic hydroxyl group, which gives it a pKa of approximately 4.1.

-

At Physiological pH (7.4): Meloxicam is ionized (anionic), highly soluble in water, and bound to albumin.

-

At Acidic pH (< 3.0): It becomes non-ionized and highly lipophilic, allowing for organic solvent extraction.

The Internal Standard: O-Methyl Meloxicam-d3

Critical Reagent Note: The user has specified O-Methyl Meloxicam-d3 .[2] Unlike Meloxicam-d3 (which is chemically identical to the parent except for mass), O-Methyl Meloxicam-d3 is methylated at the enolic oxygen.

-

Impact: This methylation "caps" the acidic site. Consequently, O-Methyl Meloxicam-d3 lacks the acidic pKa of the parent drug. It remains lipophilic across a wider pH range.

-

Validation Requirement: Because the IS does not share the exact pKa of the analyte, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT). LLE allows us to lock the pH to a point where both compounds partition into the organic phase, minimizing divergence in recovery rates.

Experimental Protocol

Materials & Reagents[3]

-

Internal Standard: O-Methyl Meloxicam-d3 (Target concentration: 500 ng/mL in Methanol).

-

Matrix: Drug-free Human Plasma (K2EDTA).

-

Extraction Solvent: Ethyl Acetate : Hexane (80:20 v/v). Rationale: Hexane reduces the extraction of polar plasma phospholipids, reducing matrix effects.

-

Acidification Agent: 1.0 M Hydrochloric Acid (HCl).

Sample Preparation Workflow (Liquid-Liquid Extraction)

Step 1: Aliquoting Transfer 200 µL of plasma into 2.0 mL polypropylene tubes.

Step 2: IS Addition Add 20 µL of O-Methyl Meloxicam-d3 working solution. Vortex gently for 10 seconds.

Step 3: Acidification (The Critical Step) Add 200 µL of 1.0 M HCl. Vortex for 30 seconds.

-

Mechanism:[6] This drops the plasma pH to ~1.5. Meloxicam (pKa 4.[1]1) becomes fully protonated (neutral), maximizing its affinity for the organic solvent. The IS (already lipophilic) remains unaffected but soluble.

Step 4: Extraction Add 1.5 mL of Extraction Solvent (Ethyl Acetate:Hexane 80:20). Shake/Vortex vigorously for 5 minutes. Centrifuge at 4,000 rpm for 10 minutes at 4°C to break the emulsion.

Step 5: Concentration Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube. Evaporate to dryness under a stream of Nitrogen at 40°C.

Step 6: Reconstitution Reconstitute residue in 200 µL of Mobile Phase (Acetonitrile:Water 50:50). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mobile Phase Gradient

| Time (min) | % Phase A | % Phase B | State |

| 0.00 | 90 | 10 | Initial |

| 0.50 | 90 | 10 | Hold |

| 2.50 | 10 | 90 | Elution |

| 3.50 | 10 | 90 | Wash |

| 3.60 | 90 | 10 | Re-equilibration |

| 5.00 | 90 | 10 | End |

Mass Spectrometry Parameters (ESI Positive)

-

Spray Voltage: 4500 V.

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Meloxicam | 352.1 [M+H]⁺ | 115.1 | 28 | 100 |

| 352.1 | 141.1 | 22 | 100 | |

| O-Methyl Meloxicam-d3 | 369.4 [M+H]⁺ * | 118.1 | 30 | 100 |

*Note: The exact mass of O-Methyl Meloxicam-d3 depends on the specific deuteration pattern provided by the manufacturer. Standard O-Methyl Meloxicam is MW 365.4. A d3 variant is typically ~368.4 or 369.4. Verify Certificate of Analysis.[4][6]

Visualization of Method Logic

Extraction & Analysis Workflow

The following diagram illustrates the critical acidification step required to align the solubility of the parent drug with the O-Methylated IS.

Caption: Workflow highlighting the pH-dependent phase transfer essential for co-extracting Meloxicam and its O-Methyl analog.

Fragmentation Pathway (ESI+)

Understanding the MRM choice ensures specificity.

Caption: Primary fragmentation pathways for Meloxicam in positive electrospray ionization.

Method Validation Criteria (FDA/ICH M10)

Since O-Methyl Meloxicam-d3 is a structural analog IS (not a direct isotopologue), the following validation parameters are strictly required to prove it compensates for matrix effects adequately:

-

Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention times of Meloxicam (RT ~2.8 min) or the IS. Note: The IS is more lipophilic and may elute later (RT ~3.2 min).

-

Matrix Effect (ME):

-

Calculate ME Factor = (Peak Area in Post-Extraction Spiked Plasma) / (Peak Area in Pure Solution).

-

Crucial: Compare the ME Factor of Meloxicam vs. O-Methyl Meloxicam-d3. If Meloxicam has 80% suppression and the IS has 20% suppression (due to eluting in a cleaner region), the IS will not correct for the suppression. Adjust gradient to co-elute or ensure both have minimal suppression (0.9 - 1.1).

-

-

Recovery:

-

Compare extraction yield of Meloxicam at Low, Mid, and High QC.

-

The recovery of the IS does not need to be 100%, but it must be consistent (<15% RSD) across samples.

-

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[9] [Link]

-

Bae, S. K., et al. (2007). Determination of meloxicam in human plasma using a HPLC-MS/MS method. Journal of Chromatography B. [Link]

-

PubChem. (2024). Meloxicam Compound Summary. National Library of Medicine. [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Determination of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry following transdermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uspnf.com [uspnf.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Trace Quantification of O-Methyl Meloxicam Impurity via LC-MS/MS

Abstract

This application note details a robust, validated protocol for the quantification of O-Methyl Meloxicam , a specific process-related impurity and degradation product of the NSAID Meloxicam. Unlike standard HPLC-UV methods which lack specificity for trace structural isomers, this method utilizes O-Methyl Meloxicam-d3 as a stable isotope-labeled internal standard (SILA). This approach compensates for matrix effects, extraction variability, and ionization suppression, ensuring high precision (RSD < 5%) even at lower limits of quantitation (LLOQ < 1.0 ng/mL).

Introduction & Scientific Context

The Challenge: Structural Isomerism

Meloxicam exists in equilibrium between enol and zwitterionic forms. During synthesis or stress degradation (methylation conditions), the methyl group can attach to the enolic oxygen (forming O-Methyl Meloxicam ) or the thiazole nitrogen (forming Meloxicam Impurity C ).

Standard HPLC methods often struggle to resolve these isomers or achieve the sensitivity required for genotoxic impurity thresholds. Furthermore, using the API's internal standard (Meloxicam-d3) is often insufficient for quantifying the impurity because the impurity and the API may have different ionization efficiencies and retention times.

The Solution: Matched Internal Standards

To achieve "Gold Standard" accuracy, this protocol uses O-Methyl Meloxicam-d3 . Because the IS is chemically identical to the impurity (differing only by mass), it co-elutes and experiences the exact same matrix suppression/enhancement, providing perfect normalization.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]

| Compound | Chemical Name | Molecular Weight | Role |

| Meloxicam | 4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | 351.4 g/mol | API |

| O-Methyl Meloxicam | 4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide | 365.4 g/mol | Target Analyte |

| O-Methyl Meloxicam-d3 | Deuterated analogue of above (Methoxy-d3) | 368.4 g/mol | Internal Standard |

Method Development Strategy

Chromatographic Separation (The "Why")

Meloxicam and its methylated impurities are hydrophobic and acidic.

-

Column Choice: A C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex) is selected to maximize retention of the methylated species, allowing them to separate from the early-eluting polar matrix components.

-

Mobile Phase pH: The mobile phase is acidified (0.1% Formic Acid). This keeps the sulfonamide moiety protonated (neutral), improving peak shape and retention. High pH would ionize the compounds, causing them to elute too quickly.

Mass Spectrometry Strategy

We utilize Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (+ESI) mode.

-

Mass Shift: Methylation adds +14 Da to the Meloxicam parent (352 → 366).

-

Isotope Shift: The d3-label adds +3 Da (366 → 369).

-

Critical Control: The mass resolution must be sufficient to prevent "cross-talk" between the natural isotopes of the impurity and the deuterated standard.

Experimental Protocol

Reagents & Materials

-

Standards: O-Methyl Meloxicam (Ref Std), O-Methyl Meloxicam-d3 (IS).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure Water (18.2 MΩ).

-

Matrix: Meloxicam drug substance or formulation powder.[1]

Instrumentation Conditions

| Parameter | Setting |

| LC System | UHPLC (e.g., Waters Acquity or Agilent 1290) |

| Column | Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2.0 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

-

0.0 min: 30% B

-

4.0 min: 90% B (Linear Ramp)

-

5.0 min: 90% B (Hold)

-

5.1 min: 30% B (Re-equilibrate)

-

7.0 min: End

MS/MS Parameters (Sciex QTRAP / Agilent 6400)

-

Source: ESI Positive

-

Capillary Voltage: 3500 V

-

Desolvation Temp: 500°C

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |

| O-Methyl Meloxicam | 366.1 | 115.1 (Thiazole frag) | 25 | 50 |

| O-Methyl Meloxicam | 366.1 | 141.1 (Quantifier) | 20 | 50 |

| O-Methyl Meloxicam-d3 | 369.1 | 115.1 | 25 | 50 |

| O-Methyl Meloxicam-d3 | 369.1 | 144.1 (Quantifier)* | 20 | 50 |

Note: The d3 label is typically on the methoxy group. If the fragmentation loses the methoxy group, the product ion might be identical to the non-deuterated form. Ensure the chosen transition retains the d3-methyl group (e.g., m/z 144.1) to maintain specificity.

Sample Preparation Workflow

This protocol uses a "Dilute-and-Shoot" approach for API analysis to minimize degradation, or Protein Precipitation for plasma/biologicals.

Step-by-Step (Drug Product/Substance):

-

Stock Preparation:

-

Dissolve 10 mg O-Methyl Meloxicam in 10 mL MeOH (1 mg/mL Stock).

-

Dissolve 1 mg O-Methyl Meloxicam-d3 in 10 mL MeOH (100 µg/mL IS Stock).

-

-

Working IS Solution:

-

Dilute IS Stock to 500 ng/mL in 50:50 Water:MeOH.

-

-

Sample Extraction:

-

Weigh 50 mg of Meloxicam powder (API or crushed tablet).

-

Add 50 mL of Working IS Solution (This spikes the IS directly into the solvent).

-

Sonicate for 15 mins.

-

Centrifuge at 4000 rpm for 10 mins.

-

-

Filtration:

-

Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

-

Logic & Visualization

Analytical Workflow

The following diagram illustrates the critical path from sample to data, highlighting where the Internal Standard corrects for errors.

Caption: Workflow demonstrating the integration of O-Methyl Meloxicam-d3. The IS is added before extraction to correct for recovery losses and matrix effects during ionization.

Isotope Dilution Mechanism

Why does this work? The d3-variant behaves identically to the analyte until the very last moment (Mass Filtering).

Caption: Mechanism of Isotope Dilution. Because Analyte and IS co-elute, any suppression of the Analyte signal is mirrored by the IS, cancelling out the error in the final ratio.

Validation Criteria (Self-Validating System)

To ensure trustworthiness (Part 2 of requirements), the method must pass these checks:

-

Specificity: Inject a blank matrix. There should be zero signal at the transitions for 366 and 369.

-

IS Interference: Inject the IS only. There should be no peak in the Analyte channel (366). Note: If the d3 standard is not 100% pure, you may see a small d0 contribution. This must be < 20% of the LLOQ.

-

Linearity: The calibration curve (Ratio of Area_analyte / Area_IS vs. Concentration) must have R² > 0.995.

-

Accuracy: Spiked recovery samples should read between 85-115%.

Troubleshooting & Tips

-

Peak Tailing: Meloxicam derivatives are metal-sensitive. Use a "PEEK-lined" column or add EDTA to the mobile phase if tailing persists.

-

IS Signal Drop: If the IS signal varies significantly between samples, it indicates severe matrix suppression. While the ratio corrects for this, extreme suppression (>80%) reduces sensitivity. Perform a cleaner extraction (e.g., Solid Phase Extraction using HLB cartridges) if this occurs.

-

Isomer Separation: If "Meloxicam Impurity C" (N-methyl) interferes, lower the gradient slope (0.5% B per min) around the elution time to resolve the O-methyl vs N-methyl isomers.

References

-

European Pharmacopoeia (Ph.[2][3] Eur.) . Meloxicam Monograph 2240. (Defines Impurity C and standard limits).

-

US Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (Guidelines for LC-MS validation and IS use).

-

PubChem . O-Methyl Meloxicam Compound Summary. (Chemical structure and physical properties).[4]

-

Sigma-Aldrich . Meloxicam-d3 Reference Standard. (Example of deuterated standard specifications).

-

ResearchGate . Validation of assay indicating method development of meloxicam. (Context on HPLC separation of Meloxicam impurities).

Sources

- 1. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 美洛昔康杂质C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Meloxicam impurity C CRS | LGC Standards [lgcstandards.com]

- 4. O-Methyl Meloxicam | C15H15N3O4S2 | CID 23331598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: GC-MS Quantification of O-Methyl Meloxicam Impurity Using Stable Isotope Dilution (SIDA)

Abstract & Scope

This application note details a robust protocol for the quantification of O-Methyl Meloxicam (4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide), a critical process-related impurity and metabolite of the NSAID Meloxicam.[1]

While Liquid Chromatography (LC-MS/MS) is the standard for Meloxicam analysis, GC-MS offers a cost-effective, orthogonal validation technique, particularly for structural confirmation of impurities.[1] However, Meloxicam and its derivatives are thermally labile and polar; therefore, this protocol utilizes O-Methyl Meloxicam-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS) combined with Trimethylsilylation (TMS) to ensure volatility, thermal stability, and precise quantification.

Target Audience: Pharmaceutical Quality Control (QC) Analysts, DMPK Researchers, and Forensic Toxicologists.

Chemical Context & Mechanism[1][2][3][4]

The Analyte: O-Methyl Meloxicam

Unlike the parent drug Meloxicam, which exists in an enolic form, O-Methyl Meloxicam is methylated at the enolic oxygen (C4-position).[1] This structural change removes one acidic proton, significantly altering its polarity and derivatization behavior compared to the parent drug.

The Internal Standard: O-Methyl Meloxicam-d3

The use of the deuterated analog (d3, typically on the N-methyl or O-methyl group) is non-negotiable for GC-MS analysis of NSAIDs.[1] It compensates for:

-

Derivatization Variability: Incomplete silylation is a common source of error; the IS undergoes the same reaction kinetics as the analyte.[1]

-

Matrix Effects: Compensates for signal enhancement/suppression in complex matrices (plasma/formulation excipients).[1]

Derivatization Chemistry

Direct injection of Meloxicam derivatives into a GC inlet (250°C) often leads to thermal degradation.[1] We employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS to replace active hydrogens with TMS groups.

-

Meloxicam: Contains 2 active hydrogens (Enolic -OH and Amide -NH).[1] Forms a di-TMS derivative.

-

O-Methyl Meloxicam: Contains 1 active hydrogen (Amide -NH).[1] Forms a mono-TMS derivative.

Figure 1: Silylation pathway for O-Methyl Meloxicam.[1] The blockade of the enolic position by the methyl group restricts the reaction to the amide nitrogen, resulting in a mono-TMS derivative.

Experimental Protocol

Materials & Reagents[4][5]

-

Analyte Standard: O-Methyl Meloxicam (>98% purity).[1]

-

Internal Standard: O-Methyl Meloxicam-d3 (isotopic purity >99%).[1]

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]

-

Solvents: Ethyl Acetate (anhydrous), Pyridine (anhydrous, over KOH pellets).

-

Matrix: Plasma (for bioanalysis) or Methanol (for API impurity analysis).

Sample Preparation Workflow

Step 1: Extraction (For Plasma/Bio-samples)

-

Aliquot 200 µL of plasma into a borosilicate glass tube.

-

Spike with 20 µL of O-Methyl Meloxicam-d3 IS solution (10 µg/mL in MeOH).

-

Add 200 µL of 0.1 M HCl (to protonate the amide and improve organic solubility).

-

Add 2 mL of Ethyl Acetate:Hexane (50:50 v/v). Vortex for 2 mins.

-

Centrifuge at 4000 rpm for 5 mins.

-

Transfer the organic (upper) layer to a clean GC vial.[1]

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Step 2: Derivatization (Critical Step) Note: Moisture is the enemy of silylation. Ensure all glassware and solvents are anhydrous.

-

To the dried residue, add 50 µL of Anhydrous Pyridine (acts as a catalyst and acid scavenger).

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly with a crimp cap (PTFE/Silicone septa).[1]

-

Vortex for 30 seconds.

-

Incubate at 70°C for 45 minutes in a heating block.

-

Why? The amide steric hindrance in Meloxicam derivatives requires higher energy than standard hydroxyl silylation.[1]

-

-

Cool to room temperature. Transfer to autosampler.

GC-MS Instrumentation Parameters

| Parameter | Setting | Rationale |

| System | Agilent 7890/5977 (or equivalent) | Single Quadrupole is sufficient for SIM.[1] |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, non-polar phase ideal for TMS derivatives.[1] |

| Inlet Temp | 260°C | High enough to volatilize, low enough to prevent pyrolysis. |

| Injection | 1 µL, Splitless (0.75 min purge) | Maximizes sensitivity for trace impurities. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS separation.[1] |

| Transfer Line | 280°C | Prevents condensation of high-boiling NSAIDs.[1] |

| Ion Source | EI (70 eV), 230°C | Standard ionization. |

| Oven Program | 100°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp to elute high MW derivatives quickly. |

Mass Spectrometry: SIM Mode Setup

Full Scan (m/z 50–550) should be used for initial identification.[1] For quantification, use Selected Ion Monitoring (SIM).

-

O-Methyl Meloxicam-TMS:

-

O-Methyl Meloxicam-d3-TMS (IS):

-

MW (Derivative): ~439.4 Da

-

Target Ions:m/z 439 (Molecular Ion), m/z 424 (M-15).[1]

-

Analytical Workflow Logic

The following diagram illustrates the self-validating logic of using a deuterated IS. The "Ratio Calculation" step nullifies errors from the derivatization efficiency.[1]

Figure 2: Analytical Workflow. The co-processing of the d3-IS ensures that any loss during extraction or incomplete derivatization affects both the analyte and standard equally, preserving the quantitative ratio.

Method Validation & Troubleshooting

Validation Criteria (per ICH M10)

-

Linearity: 10 – 2000 ng/mL (R² > 0.995).[1]

-

Recovery: >85% (Determined by comparing pre-extraction spike vs. post-extraction spike).[1]

-

Precision (CV%): <15% for QC samples.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing Peaks | Active sites in liner or column.[1] | Replace inlet liner with a deactivated (silanized) wool liner.[1] Trim column 10cm. |

| Low Sensitivity | Incomplete derivatization. | Ensure Pyridine is anhydrous.[1] Increase incubation temp to 75°C. |

| "Ghost" Peaks | Hydrolysis of TMS derivative. | Samples must be analyzed within 12 hours.[1] Keep autosampler tray dry/capped.[1] |

| Missing Molecular Ion | Fragmentation too high. | Use "Softer" ionization if available, or rely on the M-15 (m/z 421) peak for quant.[1] |

References

-

European Pharmacopoeia (Ph.[1] Eur.). Meloxicam Monograph: Impurity Standards.[1] (Accessed 2023).[1] Available at: [Link]

-

Witega Laboratorien. Meloxicam-d3 Reference Standard Data Sheet. Available at: [Link]

-

PubChem. Amido Methyl Meloxicam (Impurity Structure).[1][2] National Library of Medicine.[1] Available at: [Link]

-

FDA. Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][3] Available at: [Link]

Sources

Technical Support Center: Meloxicam Quantification with O-Methyl Meloxicam-d3

Welcome to the technical support guide for the quantitative analysis of meloxicam using O-Methyl Meloxicam-d3 as an internal standard (IS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. Here, we synthesize technical expertise with field-proven insights to help you achieve robust, reliable, and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the assay.

Q1: Why is a stable isotope-labeled (SIL) internal standard like O-Methyl Meloxicam-d3 the preferred choice?

A stable isotope-labeled internal standard is considered the "gold standard" in quantitative LC-MS/MS.[1] Because O-Methyl Meloxicam-d3 is nearly chemically identical to the analyte (meloxicam), it is expected to have very similar chromatographic retention times and experience nearly identical effects from the sample matrix during extraction and ionization.[2] This co-elution allows it to compensate for variations in sample preparation and, most importantly, for unpredictable ion suppression or enhancement, thereby improving the accuracy and precision of the quantification.[1][3]

Q2: What are the most common sources of matrix effects in plasma or serum samples for this type of assay?

The most notorious sources of matrix effects in biological fluids like plasma are phospholipids.[4][5][6][7] These endogenous molecules are abundant in cell membranes and can co-extract with the analyte, especially with simpler sample preparation techniques like protein precipitation.[7] During LC-MS analysis, phospholipids can co-elute with meloxicam and suppress its ionization efficiency, leading to a reduced signal.[4][6] Other sources include salts, proteins, and metabolites that may be present in the sample.[6][8]

Q3: Is using O-Methyl Meloxicam-d3 a guaranteed solution for all matrix effect problems?

While highly effective, a SIL-IS is not foolproof. The underlying assumption is that the analyte and the IS are affected by the matrix in exactly the same way. However, even minor differences in retention time between the analyte and IS can lead to "differential matrix effects."[9] If a highly suppressive matrix component elutes precisely with the analyte but not the IS (or vice versa), the IS will fail to accurately compensate for the effect, leading to inaccurate quantification. Therefore, it is crucial to validate the method by assessing matrix effects across multiple lots of the biological matrix.[8]

Q4: What are the regulatory expectations for assessing matrix effects?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[10][11][12][13] The goal is to ensure that the accuracy and precision of the assay are not compromised by the biological matrix.[12][14] This typically involves analyzing samples from at least six different individual sources of the matrix to check for variability.[8][12] The coefficient of variation (CV) of the IS-normalized matrix factor across these lots should be within 15%.[15]

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This in-depth guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: "My meloxicam response is highly variable across different plasma lots, but my O-Methyl Meloxicam-d3 response is stable. What is happening?"

Plausible Cause: This scenario strongly suggests the presence of differential matrix effects . While your SIL-IS is compensating for general, broad ion suppression, a specific interfering compound present in some plasma lots, but not others, is co-eluting precisely with your analyte, meloxicam. The slight difference in retention time means this interference is not affecting the IS to the same degree.

Diagnostic Workflow:

-

Confirm Co-elution: Overlay the chromatograms from a "good" plasma lot (high meloxicam response) and a "bad" plasma lot (low meloxicam response). Look for any discernible peaks or humps in the baseline of the "bad" lot that coincide with the retention time of meloxicam.

-

Perform a Post-Column Infusion Experiment: This is a powerful qualitative tool to visualize regions of ion suppression.[1] Infuse a constant flow of meloxicam solution directly into the mass spectrometer while injecting an extracted blank plasma sample from a "bad" lot. A dip in the otherwise stable signal at the retention time of meloxicam confirms that co-eluting matrix components are causing ion suppression.[16]

-

Quantify the Effect: Proceed to the Quantitative Assessment of Matrix Effect protocol detailed below to calculate the Matrix Factor (MF) for each plasma lot. This will provide quantitative evidence of the variability.

Problem 2: "Both my meloxicam and internal standard signals are significantly lower in plasma samples compared to my standards prepared in solvent. How do I confirm and quantify this?"

Plausible Cause: This is a classic presentation of ion suppression , where components from the plasma matrix are co-eluting with both the analyte and the IS, reducing their ionization efficiency in the MS source.[17][18][19] While the IS may be correcting for it, it is critical to quantify the extent of this suppression to ensure the method is robust.

Diagnostic Workflow:

-

Execute the Quantitative Assessment Protocol: The definitive way to measure this is by performing a post-extraction addition experiment to determine the Matrix Factor (MF).[8] This experiment isolates the effect of the matrix on the MS signal from the efficiency of the extraction process.

-

Interpret the Matrix Factor: An MF value significantly less than 1 (e.g., 0.6) indicates a 40% signal suppression. An MF greater than 1 would indicate ion enhancement.[8] According to regulatory guidelines, the IS-normalized MF should be consistent across different matrix lots.[10][12]

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting matrix effects.

In-Depth Protocols & Data Interpretation

Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

This protocol is essential for validating your bioanalytical method and is based on principles outlined by regulatory agencies.[8][15] It allows for the calculation of three critical parameters: Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

Experimental Sets: You will prepare three distinct sets of samples at low and high QC concentrations. For robust statistics, use at least six different lots of blank biological matrix.

-

Set 1 (A): Neat Solution

-

Preparation: Spike the analyte (meloxicam) and IS (O-Methyl Meloxicam-d3) into the final reconstitution solvent.

-

Purpose: Represents the 100% response of the instrument without any matrix influence or extraction loss.

-

-

Set 2 (B): Post-Extraction Spike

-

Preparation: Process blank biological matrix samples through the entire extraction procedure. In the final step, spike the analyte and IS into the clean, extracted matrix.

-

Purpose: Measures the effect of the matrix components alone on the analyte signal (ion suppression/enhancement).

-

-

Set 3 (C): Pre-Extraction Spike

-

Preparation: Spike the analyte and IS into the blank biological matrix before starting the extraction procedure. Process these samples fully.

-

Purpose: Represents the final, real-world sample and measures the combined effects of extraction loss and matrix interference.

-

Calculations:

The following calculations should be performed using the mean peak areas from each set.[15][20][21]

| Parameter | Formula | Description | Ideal Value |